![molecular formula C19H18N4O4 B2389690 N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(dimethylamino)benzamide CAS No. 887873-29-2](/img/structure/B2389690.png)
N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(dimethylamino)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(dimethylamino)benzamide is a useful research compound. Its molecular formula is C19H18N4O4 and its molecular weight is 366.377. The purity is usually 95%.
BenchChem offers high-quality N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(dimethylamino)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(dimethylamino)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aromatic Polyamides and Their Applications
Aromatic Polyamides with Pendent Acetoxybenzamide Groups : New aromatic polyamides containing 1,3,4-oxadiazole or benzonitrile units in the main chain and 5-(4-acetoxybenzamido) groups in the side chain have been synthesized. These polymers exhibit good thermal stability with initial decomposition temperatures around 300 °C and glass transition temperatures between 260–280 °C. They are soluble in solvents like N-methylpyrrolidinone (NMP), N,N′-dimethylacetamide (DMA), and N,N′-dimethylformamide (DMF), allowing them to be cast into thin, flexible films. The films demonstrate tensile strengths of 77–97 MPa, tensile moduli of 2.3–2.6 GPa, and elongation at break values of 6% to 24%. Notably, one of the polymers containing the 1,3,4-oxadiazole ring exhibits blue fluorescence, indicating potential applications in materials science and engineering for high-performance materials with specific optical properties (Sava et al., 2003).
Synthesis and Evaluation of 1,3,4-Oxadiazoles
Antioxidant Evaluation of 1,3,4-Oxadiazoles : A series of new 2-benzoylamino-5-hetaryl-1,3,4-oxadiazoles have been synthesized and evaluated for their antioxidant activity. Among the synthesized compounds, 2-benzoylamino-5-cyanomethyl-1,3,4-oxadiazole and a specific benzamide derivative demonstrated excellent antioxidant activity and provided significant protection against DNA damage induced by the Bleomycin iron complex. This suggests their potential application in developing antioxidant agents that can mitigate oxidative stress-related cellular damage (Bondock, Adel, & Etman, 2016).
Benzoxazine Derivatives and Cardiovascular Effects
Cardiovascular Effects of Benzoxadiazol Derivative : The benzoxadiazol derivative YM099, a novel K+ channel opener, has been evaluated for its cardiovascular effects in dogs. In anesthetized dogs, YM099 dose-dependently increased coronary artery blood flow, cardiac output, and decreased total peripheral resistance and mean blood pressure. These vasodilator effects were antagonized by glibenclamide, indicating the involvement of ATP-sensitive K+ channels. The study suggests YM099's potential as a potent vasodilator, particularly affecting the coronary artery, which might have implications for treating cardiovascular diseases (Uchida et al., 1994).
Synthesis and Oxidation of Tetrahydrobenzofurans
Oxidation of Tetrahydrobenzofurans : The N-(5,6,7,8-tetrahydro-2,5-dioxo-2H-1-benzopyran-3-yl)benzamides have been converted into N(4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-yl)benzamides through an unprecedented transformation involving alkaline hydrogen peroxide treatment. These novel tetrahydrobenzofuran derivatives were further oxidized to produce 2-hydroxy-2-(4-oxo-2-phenyl-4,5-dihydro-1,3-oxazol-5-yl)cyclohexane-1,3-diones, demonstrating a new pathway for synthesizing complex benzofuran structures with potential applications in medicinal chemistry and drug development (Levai et al., 2002).
Propiedades
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-(dimethylamino)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c1-23(2)14-6-3-12(4-7-14)17(24)20-19-22-21-18(27-19)13-5-8-15-16(11-13)26-10-9-25-15/h3-8,11H,9-10H2,1-2H3,(H,20,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEWQSBZXEMNWQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-(dimethylamino)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2389609.png)
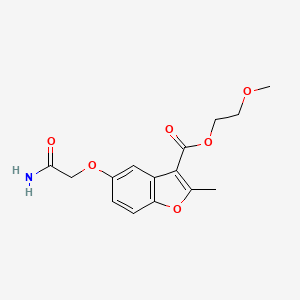
![8-(2,3-dimethylphenyl)-1-methyl-3-(3-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2389611.png)
![3-(4-ethoxybenzyl)-1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
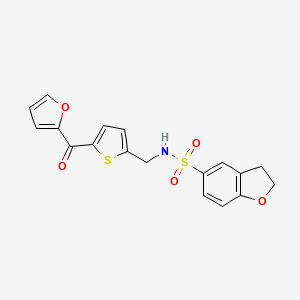
![Diethyl 5-[[2-[[4-(2,5-dimethylphenyl)-5-[(furan-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2389615.png)
![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2389620.png)
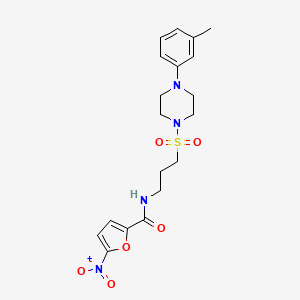
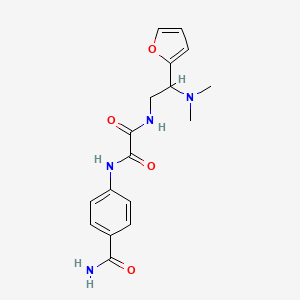

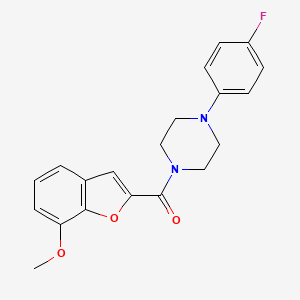
![N-(4-methoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2389628.png)
![1-(6,7-Dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2389630.png)